molecular formula C14H21N7O2 B12243137 2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B12243137
M. Wt: 319.36 g/mol
InChI Key: FOYOOUUILCDRBC-UHFFFAOYSA-N
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Description

2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of the piperazine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-1H-[1,2,3]triazole and a suitable pyrimidine derivative. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction. The triazolopyrimidine intermediate is reacted with piperazine in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ethoxy Group Addition: The final step involves the introduction of the ethoxy group. This can be achieved through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenated compounds and alkylating agents are commonly used reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of alkyl or aryl groups on the piperazine ring.

Scientific Research Applications

2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The ethoxy group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: Lacks the ethoxy group, which may affect its solubility and stability.

    2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: Contains a methyl group instead of an ethyl group, potentially altering its pharmacological profile.

Uniqueness

The presence of the ethoxy group in 2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one enhances its solubility and stability compared to similar compounds. The combination of the triazolopyrimidine core and the piperazine ring provides a unique pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H21N7O2

Molecular Weight

319.36 g/mol

IUPAC Name

2-ethoxy-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H21N7O2/c1-3-21-14-12(17-18-21)13(15-10-16-14)20-7-5-19(6-8-20)11(22)9-23-4-2/h10H,3-9H2,1-2H3

InChI Key

FOYOOUUILCDRBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COCC)N=N1

Origin of Product

United States

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